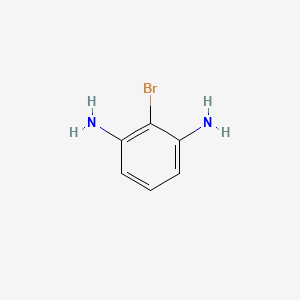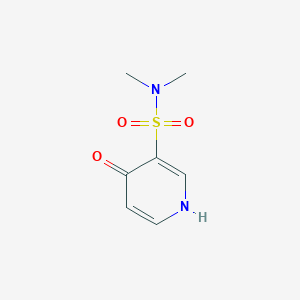![molecular formula C7H6N4S B13009515 7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione CAS No. 7403-30-7](/img/structure/B13009515.png)
7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings. The presence of sulfur in the thione form adds unique chemical properties to this compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . These reactions are carried out under mild conditions, resulting in good yields of the desired product.
Industrial Production Methods
The advantages of using heteropolyacids include mild reaction conditions, simple operation, and good yields .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with various molecular targets and pathways. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s bicyclic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A related compound with similar bicyclic structure but without the methyl and thione groups.
Pyrimido[5,4-d]pyrimidine: Another isomer with a different arrangement of the nitrogen atoms in the rings.
Uniqueness
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to the presence of the methyl group and the thione form, which confer distinct chemical properties and potential biological activities. The sulfur atom in the thione group allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
7403-30-7 |
|---|---|
Fórmula molecular |
C7H6N4S |
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
2-methyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
Clave InChI |
QSAQZHMPNTVSQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C(=N1)NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


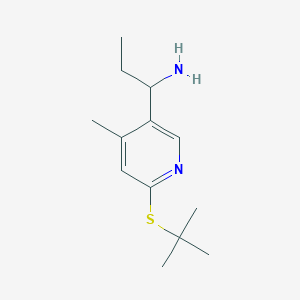

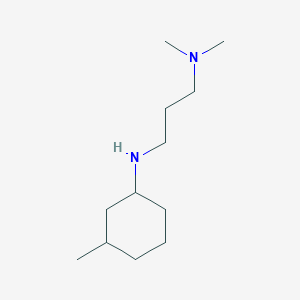
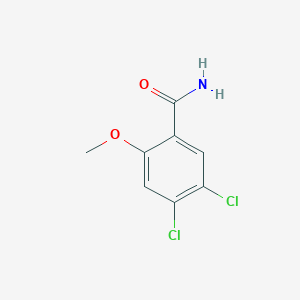

![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)

![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
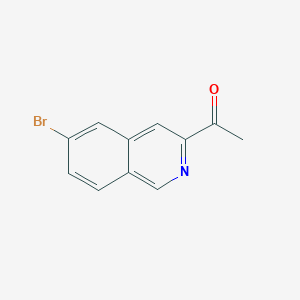
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)

